2-(4-Fluorophenyl)-5-methylazepane hydrochloride
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Overview
Description
2-(4-Fluorophenyl)-5-methylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group and a methyl group on the azepane ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methylazepane hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting with a suitable amine and a halogenated precursor, the azepane ring can be formed via nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated azepane intermediate in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes derived from the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methylazepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or other medical conditions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methylazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-6-methylazepane: Similar structure but with a different position of the methyl group.
2-(4-Fluorophenyl)-5-ethylazepane: Similar structure but with an ethyl group instead of a methyl group.
2-(4-Chlorophenyl)-5-methylazepane: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(4-Fluorophenyl)-5-methylazepane hydrochloride is unique due to the specific combination of the fluorophenyl group and the methyl group on the azepane ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H19ClFN |
---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methylazepane;hydrochloride |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-2-7-13(15-9-8-10)11-3-5-12(14)6-4-11;/h3-6,10,13,15H,2,7-9H2,1H3;1H |
InChI Key |
DVIGPTAGGNLVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NCC1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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